2-(2-(2-Hydroxyethoxy)ethoxy)ethyl palmitate
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Overview
Description
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl palmitate: is an organic compound with the molecular formula C22H44O5 and a molecular weight of 388.58 g/mol . . This compound is a type of ester formed from palmitic acid and a triethylene glycol derivative. It is used in various applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl palmitate typically involves the esterification of palmitic acid with 2-(2-(2-hydroxyethoxy)ethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods:
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Acid Catalysts: Sulfuric acid, p-toluenesulfonic acid.
Base Catalysts: Sodium hydroxide, potassium hydroxide.
Reaction Conditions: Reflux heating, continuous flow reactors.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Palmitic acid and 2-(2-(2-hydroxyethoxy)ethoxy)ethanol.
Scientific Research Applications
Chemistry:
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl palmitate is used as a surfactant and emulsifying agent in various chemical formulations. Its ability to reduce surface tension makes it valuable in the production of emulsions and dispersions .
Biology:
In biological research, this compound is used as a model ester to study enzyme-catalyzed hydrolysis reactions. It helps in understanding the mechanisms of esterases and lipases .
Medicine:
This compound is explored for its potential use in drug delivery systems. Its amphiphilic nature allows it to form micelles and liposomes, which can encapsulate hydrophobic drugs and enhance their bioavailability .
Industry:
In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. Its emollient properties make it suitable for use in lotions, creams, and other skincare products .
Mechanism of Action
The mechanism of action of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl palmitate involves its interaction with lipid membranes. Its amphiphilic structure allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery applications, where it can enhance the penetration of active ingredients through biological membranes .
Comparison with Similar Compounds
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl stearate: Similar in structure but derived from stearic acid instead of palmitic acid.
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl oleate: Derived from oleic acid, this compound has a similar ester linkage but with an unsaturated fatty acid.
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl laurate: Derived from lauric acid, it has a shorter fatty acid chain compared to palmitic acid.
Uniqueness:
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl palmitate is unique due to its specific fatty acid chain length (palmitic acid) and the presence of multiple ethoxy groups. This combination imparts distinct physicochemical properties, such as its melting point, solubility, and emulsifying capabilities .
Properties
CAS No. |
62304-85-2 |
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Molecular Formula |
C22H44O5 |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethoxy]ethyl hexadecanoate |
InChI |
InChI=1S/C22H44O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(24)27-21-20-26-19-18-25-17-16-23/h23H,2-21H2,1H3 |
InChI Key |
KDXRKUWZYUGWKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCOCCOCCO |
Origin of Product |
United States |
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